molecular formula C30H44O9 B190475 Peruvoside CAS No. 1182-87-2

Peruvoside

Cat. No. B190475
CAS RN: 1182-87-2
M. Wt: 548.7 g/mol
InChI Key: PMTSPAGBAFCORP-HBUONDEYSA-N
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Description

Peruvoside is a cardiac glycoside used for heart failure . It is derived from Cascabela thevetia (Thevetia neriifolia) .


Synthesis Analysis

Peruvoside has been found to be more effective than Ouabain and Digitoxin at inducing cell death in primitive myeloid leukemia cells without obvious cytotoxicity on normal blood cells .


Molecular Structure Analysis

Peruvoside has a molecular formula of C30H44O9 . Its molecular weight is 548.673 g/mol . The IUPAC name is (3S,5R,8R,9S,10R,13R,14S,17R)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde .


Chemical Reactions Analysis

Peruvoside has shown significant anti-proliferative activities against human breast, lung, and liver cancer cells in a dose-dependent manner . The anti-cancer mechanism was further confirmed by DNA damage and cell cycle arrest at the G0/G1 phase .


Physical And Chemical Properties Analysis

Peruvoside has a molecular weight of 548.673 g/mol . Its molecular formula is C30H44O9 .

Scientific Research Applications

1. Treatment of Acute Myeloid Leukemia

  • Application Summary: Peruvoside, a cardiac glycoside, has been found to induce cell death in primitive myeloid leukemia cells without obvious cytotoxicity on normal blood cells . It is more effective than Ouabain and Digitoxin at inducing cell death in these cells .
  • Methods of Application: Peruvoside causes cell cycle arrest at the G2/M stage. It up-regulates CDKN1A expression and activates the cleavage of Caspase 3, 8 and PARP, resulting in apoptosis .
  • Results or Outcomes: Peruvoside showed potent anti-leukemia effect, which may serve as a new anti-leukemia agent in the future .

2. Antiviral Agent

  • Application Summary: Peruvoside, a plant-based compound commonly used to treat heart failure, has been discovered to prevent up to 12 medically important viruses, all originating from different virus families . These viruses cause prevalent viral diseases, such as SARS-CoV-2, Hand, Foot and Mouth Disease (HFMD) and Influenza .
  • Methods of Application: Peruvoside acts on GBF1, a protein that is crucial for the replication and production of virus in the body, by disabling its functionality so that production of more virus is stopped .
  • Results or Outcomes: Peruvoside was found to possess broad-spectrum antiviral properties to prevent the replication of a number of infectious viruses, with minimal side effects .

1. Treatment of Acute Myeloid Leukemia

  • Application Summary: Peruvoside, a cardiac glycoside, has been found to induce cell death in primitive myeloid leukemia cells without obvious cytotoxicity on normal blood cells . It is more effective than Ouabain and Digitoxin at inducing cell death in these cells .
  • Methods of Application: Peruvoside causes cell cycle arrest at the G2/M stage. It up-regulates CDKN1A expression and activates the cleavage of Caspase 3, 8 and PARP, resulting in apoptosis .
  • Results or Outcomes: Peruvoside showed potent anti-leukemia effect, which may serve as a new anti-leukemia agent in the future .

2. Antiviral Agent

  • Application Summary: Peruvoside, a plant-based compound commonly used to treat heart failure, has been discovered to prevent up to 12 medically important viruses, all originating from different virus families . These viruses cause prevalent viral diseases, such as SARS-CoV-2, Hand, Foot and Mouth Disease (HFMD) and Influenza .
  • Methods of Application: Peruvoside acts on GBF1, a protein that is crucial for the replication and production of virus in the body, by disabling its functionality so that production of more virus is stopped .
  • Results or Outcomes: Peruvoside was found to possess broad-spectrum antiviral properties to prevent the replication of a number of infectious viruses, with minimal side effects .

1. Treatment of Acute Myeloid Leukemia

  • Application Summary: Peruvoside, a cardiac glycoside, has been found to induce cell death in primitive myeloid leukemia cells without obvious cytotoxicity on normal blood cells . It is more effective than Ouabain and Digitoxin at inducing cell death in these cells .
  • Methods of Application: Peruvoside causes cell cycle arrest at the G2/M stage. It up-regulates CDKN1A expression and activates the cleavage of Caspase 3, 8 and PARP, resulting in apoptosis .
  • Results or Outcomes: Peruvoside showed potent anti-leukemia effect, which may serve as a new anti-leukemia agent in the future .

2. Antiviral Agent

  • Application Summary: Peruvoside, a plant-based compound commonly used to treat heart failure, has been discovered to prevent up to 12 medically important viruses, all originating from different virus families . These viruses cause prevalent viral diseases, such as SARS-CoV-2, Hand, Foot and Mouth Disease (HFMD) and Influenza .
  • Methods of Application: Peruvoside acts on GBF1, a protein that is crucial for the replication and production of virus in the body, by disabling its functionality so that production of more virus is stopped .
  • Results or Outcomes: Peruvoside was found to possess broad-spectrum antiviral properties to prevent the replication of a number of infectious viruses, with minimal side effects .

Safety And Hazards

Peruvoside has been found to possess broad-spectrum antiviral properties to prevent the replication of a number of infectious viruses, with minimal side effects . A very low level of toxicity was detected following the administration of peruvoside at different concentrations .

Future Directions

Peruvoside has shown potent anti-leukemia effect, which may serve as a new anti-leukemia agent in the future . Further studies of this class of biomolecules are necessary to determine their possible inhibitory role in cancer and viral diseases .

properties

IUPAC Name

(3S,5R,8R,9S,10R,13R,14S,17R)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O9/c1-16-24(33)26(36-3)25(34)27(38-16)39-19-6-10-29(15-31)18(13-19)4-5-22-21(29)7-9-28(2)20(8-11-30(22,28)35)17-12-23(32)37-14-17/h12,15-16,18-22,24-27,33-35H,4-11,13-14H2,1-3H3/t16-,18+,19-,20+,21-,22+,24-,25-,26+,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTSPAGBAFCORP-HBUONDEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70881388
Record name Peruvosid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70881388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Peruvoside

CAS RN

1182-87-2
Record name Peruvoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1182-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cannogenin thevetoside
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peruvoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13756
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Peruvosid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70881388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,5β)-3-[(6-deoxy-3-O-methyl-α-L-glucopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.327
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERUVOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT36KGC6A6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
826
Citations
Q Feng, WS Leong, L Liu, WI Chan - Molecules, 2016 - mdpi.com
… Peruvoside induced apoptotic cell death in human primitive AML KG1a cells and chronic myelogenous leukemia (CML) cell K562. Peruvoside … , demonstrating that Peruvoside could act …
Number of citations: 27 www.mdpi.com
V Kaushik, N Azad, JS Yakisich, AKV Iyer - Cell Death Discovery, 2017 - nature.com
Breast cancer is second most prevalent cancer in women, and the second only to lung cancer in cancer-related deaths. It is a heterogeneous disease and has several subtypes based …
Number of citations: 50 www.nature.com
D Reddy, R Kumavath, TZ Tan, DR Ampasala… - Life sciences, 2020 - Elsevier
… Our results demonstrated that Peruvoside has the ability to inhibit cancer cell proliferation … Conclusively, our findings suggest that the Peruvoside possesses a broad spectrum of …
Number of citations: 47 www.sciencedirect.com
JC Frölich, FC Falkner, JT Watson, F Scheler - European Journal of …, 1972 - Springer
The metabolism of tritiated peruvoside was investigated in 4 subjects, one of whom had a biliary fistula. The serum half life of radioactivity and urinary, fecal and biliary excretion were …
Number of citations: 8 link.springer.com
Y Lai, H Chang, H Chen, G Chang… - American Journal of …, 2022 - ncbi.nlm.nih.gov
… peruvoside may exert synergistic effects when used in combination with established therapeutic agents. Our data also demonstrated that the inhibitory effects of peruvoside … peruvoside …
Number of citations: 1 www.ncbi.nlm.nih.gov
KX Wu, T Yogarajah, MWC Loe, P Kaur… - … Pharmaceutica Sinica B, 2023 - Elsevier
… intracellular calcium flux triggered by peruvoside is essential to its … Upon peruvoside treatment, we disclosed that cyclin-… Peruvoside has hitherto not been reported as an antiviral drug, …
Number of citations: 2 www.sciencedirect.com
ML Bhatia, SC Manchanda, SB Roy - Br Med J, 1970 - bmj.com
… effects of intracardiac peruvoside in six patients with heart failure of varying aetiology. We also report our observations on the clinical response to oral peruvoside in these six and in an …
Number of citations: 18 www.bmj.com
MA Zabala, M Angarita, JM Restrepo… - In Vitro Cellular & …, 2010 - Springer
… was it possible to observe peruvoside production. The elicitor effect of … peruvoside production of 8.93 mg l −1 medium. The current results are the first report of an in vitro peruvoside …
Number of citations: 75 link.springer.com
N EA, L MATHEW - academia.edu
… peruvoside, and in all samples analysed an identical compound corresponding to peruvoside … It was noticed that peruvoside was the third largest cardiac glycoside extracted from the …
Number of citations: 2 www.academia.edu
DM Tian, HY Cheng, MM Jiang, WZ Shen… - Journal of natural …, 2016 - ACS Publications
… (18) The l-thevetose standard was obtained from the hydrolysate of the known compound peruvoside (29). The anomeric proton of l-thevetoside was identified as α-oriented due to the …
Number of citations: 61 pubs.acs.org

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